molecular formula C17H17ClN2O B2751900 4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride CAS No. 2247106-02-9

4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride

Cat. No.: B2751900
CAS No.: 2247106-02-9
M. Wt: 300.79
InChI Key: FSPFTUSRHRSZOO-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride is a quinoline-derived compound characterized by a benzyl group at the 1-position, a methyl group at the 3-position, and an amino group at the 4-position of the quinoline core. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmacological applications.

Properties

IUPAC Name

4-amino-1-benzyl-3-methylquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.ClH/c1-12-16(18)14-9-5-6-10-15(14)19(17(12)20)11-13-7-3-2-4-8-13;/h2-10H,11,18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPFTUSRHRSZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride involves several steps. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction yields regioisomeric oxazoloquinolones, which can be further processed to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Notes and Caveats

  • Synthetic Challenges : Substituent bulk (e.g., benzyl vs. pentyl groups) may influence reaction yields or purification efficiency .
  • Data Limitations : The absence of direct pharmacological data for the target compound necessitates further experimental validation.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride with high purity and yield?

Methodological Answer: Multi-step synthetic routes typically involve cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, benzylamine derivatives can react with 3-methylquinolin-2-one precursors in the presence of HCl to form the hydrochloride salt. Temperature control (e.g., reflux in ethanol or THF) and catalysts like Pd/C for hydrogenation steps may enhance selectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical for isolating the compound in high purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl and methyl substituents on the quinolinone core. Aromatic protons in the 6.5–8.5 ppm range and methyl groups near 2.5 ppm are typical.
  • IR Spectroscopy : Stretching vibrations for C=O (quinolinone, ~1650 cm1^{-1}) and NH2_2 (amine, ~3300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of HCl).
  • HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., from methanol/acetone).
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL identifies bond lengths, angles, and hydrogen-bonding networks (e.g., NH\cdotsCl interactions in the hydrochloride salt).
  • Validate against computed structures (e.g., PubChem’s 3D conformer database) to resolve discrepancies .

Q. What experimental design principles apply when studying this compound’s biological activity?

Methodological Answer:

  • Dose-Response Studies : Use a factorial design (e.g., 3×3 matrix) to test concentrations (1–100 µM) against control groups.
  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based kits. Normalize activity to cell viability (MTT assay).
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. other alkyl groups) with bioactivity using software like MOE or Schrödinger. Include physicochemical descriptors (logP, polar surface area) .

Q. How to address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Solubility Profiling : Test in buffered solutions (pH 1–10) via shake-flask method. Use HPLC to quantify dissolved species.
  • Stability Studies : Accelerated degradation under heat (40–60°C) and light (ICH Q1B guidelines). Monitor by TLC or LC-MS for decomposition products (e.g., free amine from HCl loss).
  • Data Reconciliation : Compare with structurally similar compounds (e.g., 3-methylquinolin-2-amine derivatives) to identify trends .

Methodological Notes

  • Key References : PubChem, SHELX, and peer-reviewed synthesis protocols underpin methodological rigor.
  • Advanced Tools : SHELXL for crystallography, MOE for QSAR, and factorial design for bioactivity studies ensure reproducibility.

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